2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one
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Overview
Description
2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines elements of pyrrolo[3,4-b]pyridine and pyridazinone
Mechanism of Action
Target of Action
The compound, also known as 6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds in the pyrrolopyrazine class have shown activity on kinase inhibition . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells, which can affect cell division, cell functions, and signal transduction .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis .
Result of Action
Kinase inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2,3-dicarboxylic acid pyridine to form pyridine dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride. The resulting product undergoes chlorination, followed by cyclization in acetonitrile with anhydrous potassium carbonate to yield the desired compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: A related compound with a similar core structure but lacking the pyridazinone moiety.
1,2,3,4-Tetrahydroquinoline: Another compound with structural similarities, often used in similar research contexts.
Uniqueness
2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of pyrrolo[3,4-b]pyridine and pyridazinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations and potential therapeutic applications.
Properties
IUPAC Name |
6-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)5-4-10(15-16)13(19)17-7-9-3-2-6-14-11(9)8-17/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMDLTVACBTETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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